N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzamide
Description
The compound N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzamide features a benzamide core substituted with a 3-(trifluoromethyl) group, a 4-methoxybenzenesulfonyl moiety, and a thiophen-2-yl ethyl chain. Its synthesis likely involves Friedel-Crafts reactions and nucleophilic substitutions, as seen in analogous sulfonyl-containing compounds . The trifluoromethyl group enhances metabolic stability and hydrophobicity, while the thiophene and sulfonyl groups contribute to electronic and steric properties, influencing binding interactions .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3NO4S2/c1-29-16-7-9-17(10-8-16)31(27,28)19(18-6-3-11-30-18)13-25-20(26)14-4-2-5-15(12-14)21(22,23)24/h2-12,19H,13H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCPZSFOHRXHGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substituents
Target Compound vs. Nitazoxanide ()
- Target Compound : Benzamide with 3-(trifluoromethyl), 4-methoxybenzenesulfonyl, and thiophen-2-yl ethyl groups.
- Nitazoxanide : Benzamide with a 5-nitrothiazolyl substituent.
- Key Differences :
Target Compound vs. Filapixant ()
- Filapixant : Benzamide with a trifluoromethylpyrimidine and morpholinylmethoxy group.
- Key Differences: Filapixant’s pyrimidine and morpholine substituents enable purinoreceptor antagonism, while the target compound’s thiophene and sulfonyl groups suggest divergent biological targets .
Heterocyclic Moieties
Target Compound vs. Thienylmethylthio-Benzamide Derivatives ()
- Example : N-[2-[(3-thienylmethyl)thio]-benzamide.
- Key Differences :
Target Compound vs. Dihydrothiazole-Benzamide Derivatives ()
- Example : (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide.
- Key Differences :
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely parallels methods for sulfonamide-triazole hybrids, involving hydrazide intermediates and halogenated ketones .
- Structure-Activity Relationships: The 4-methoxybenzenesulfonyl group enhances solubility compared to non-sulfonylated analogs . The trifluoromethyl group improves resistance to oxidative metabolism relative to nitro or cyano substituents .
- Therapeutic Gaps: While similar compounds target purinoreceptors or PFOR, the target compound’s unique substituents may address resistance in antiviral or antiparasitic therapies.
Biological Activity
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 431.5 g/mol. Its structure includes a methoxybenzenesulfonyl group, a thiophene moiety, and a trifluoromethyl group, which contribute to its unique chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H21F3N1O5S1 |
| Molecular Weight | 431.5 g/mol |
| Solubility | Not specified |
| Melting Point | Not specified |
Antiviral Properties
Recent studies have indicated that derivatives of benzamide, including this compound, may exhibit antiviral properties. For instance, N-phenylbenzamide derivatives have shown effectiveness against Hepatitis B virus (HBV) by increasing the intracellular levels of APOBEC3G (A3G), an enzyme that inhibits HBV replication . The mechanism involves enhancing the immune response against viral replication, making it a candidate for further development in antiviral therapies.
Antimicrobial and Anticancer Activities
The compound has also been investigated for its antimicrobial and anticancer properties. Research suggests that compounds with similar structural features, such as thiophene rings and methoxy groups, exhibit significant antimicrobial activity against various pathogens. Additionally, some derivatives have demonstrated anticancer effects by inducing apoptosis in cancer cells through modulation of specific signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for viral replication or cancer cell proliferation.
- Receptor Modulation : It could interact with cellular receptors, altering their activity and subsequently affecting cellular responses.
- Gene Expression Regulation : The compound might influence the expression of genes involved in important cellular processes, including those related to immune responses and cell cycle regulation .
Case Studies
- Antiviral Efficacy Against HBV :
-
Anticancer Activity :
- In vitro studies have shown that related compounds induce apoptosis in various cancer cell lines by activating caspase pathways. This suggests that this compound may share similar properties.
Q & A
Q. Monitoring Methods :
| Technique | Purpose | Reference |
|---|---|---|
| Thin-layer chromatography (TLC) | Track reaction completion and purity | |
| HPLC | Quantify intermediates and final product |
What spectroscopic and crystallographic methods confirm its structural identity?
Basic Research Question
Characterization relies on multi-modal analytical techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and stereochemistry.
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonyl, amide C=O stretches).
- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding) .
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
How do functional groups (sulfonyl, thiophene, trifluoromethyl) influence bioactivity?
Basic Research Question
- Sulfonyl Group : Enhances binding to enzymatic targets (e.g., sulfonamide-sensitive proteases) via polar interactions .
- Thiophene Moiety : Participates in π-π stacking with aromatic residues in biological targets .
- Trifluoromethyl Group : Increases metabolic stability and hydrophobic binding affinity .
What advanced techniques elucidate its mechanism of action?
Advanced Research Question
Mechanistic studies employ:
| Technique | Application | Reference |
|---|---|---|
| Molecular Docking | Predict binding modes to targets (e.g., enzymes) | |
| Surface Plasmon Resonance (SPR) | Measure real-time binding kinetics and affinity | |
| Fluorescence Spectroscopy | Monitor conformational changes upon target binding |
How can researchers resolve contradictions in reported bioactivity data?
Advanced Research Question
Discrepancies may arise from:
- Solubility Differences : Use solubility assays (e.g., nephelometry) in varied buffers .
- Assay Conditions : Standardize protocols (e.g., pH, temperature) across studies.
- Target Selectivity : Perform comparative binding assays against related proteins .
What strategies optimize bioactivity through structural modifications?
Advanced Research Question
Structure-activity relationship (SAR) studies guide optimization:
- Modify Sulfonyl Substituents : Replace 4-methoxy with electron-withdrawing groups to enhance target affinity.
- Thiophene Replacement : Test furan or pyrrole analogs for improved π-stacking .
- Trifluoromethyl Positioning : Explore meta vs. para substitutions to balance potency and solubility .
How do computational methods aid in drug design?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Predict stability of ligand-target complexes under physiological conditions .
- Quantum Mechanical Calculations : Optimize electronic properties of the trifluoromethyl group for target interactions .
How is stability under physiological conditions assessed?
Advanced Research Question
- Accelerated Degradation Studies : Expose the compound to simulated gastric fluid (pH 2.0) or plasma, monitoring degradation via HPLC-MS .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
What experimental designs are critical for SAR studies?
Advanced Research Question
- Stepwise Substituent Variation : Synthesize analogs with systematic modifications (e.g., -OCH₃ → -CF₃, -Cl).
- Bioassay Panels : Test against related targets (e.g., kinase isoforms) to evaluate selectivity .
- Data Analysis : Apply multivariate regression to correlate structural features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
